Duartin, dimethyl ether

Catalog No.
S628267
CAS No.
M.F
C20H24O6
M. Wt
360.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Duartin, dimethyl ether

Product Name

Duartin, dimethyl ether

IUPAC Name

(3R)-7,8-dimethoxy-3-(2,3,4-trimethoxyphenyl)-3,4-dihydro-2H-chromene

Molecular Formula

C20H24O6

Molecular Weight

360.4 g/mol

InChI

InChI=1S/C20H24O6/c1-21-15-8-6-12-10-13(11-26-17(12)19(15)24-4)14-7-9-16(22-2)20(25-5)18(14)23-3/h6-9,13H,10-11H2,1-5H3/t13-/m0/s1

InChI Key

AXXBADPZGFAAHF-ZDUSSCGKSA-N

SMILES

COC1=C(C2=C(CC(CO2)C3=C(C(=C(C=C3)OC)OC)OC)C=C1)OC

Canonical SMILES

COC1=C(C2=C(CC(CO2)C3=C(C(=C(C=C3)OC)OC)OC)C=C1)OC

Isomeric SMILES

COC1=C(C2=C(C[C@@H](CO2)C3=C(C(=C(C=C3)OC)OC)OC)C=C1)OC

Description

(3R)-7,8-dimethoxy-3-(2,3,4-trimethoxyphenyl)-3,4-dihydro-2H-1-benzopyran is an ether and a member of flavonoids.

Duartin, dimethyl ether is a chemical compound with the molecular formula C20H24O6C_{20}H_{24}O_6 and is categorized as an ether. It is characterized by a structure that includes two methoxy groups, contributing to its unique properties. Dimethyl ether itself, often referred to as DME, is a colorless gas at room temperature and pressure, known for its low toxicity and high flammability. Duartin, dimethyl ether is derived from the reaction of specific alcohols and aldehydes, making it an important compound in various chemical processes and applications.

Typical of ethers. These include:

  • Dehydration Reactions: Under acidic conditions, it can undergo dehydration to form alkenes.
  • Oxidation: It can be oxidized to form corresponding aldehydes or ketones depending on the reaction conditions.
  • Nucleophilic Substitution: Duartin, dimethyl ether can react with nucleophiles due to the presence of polar C-O bonds.

The compound's behavior in combustion reactions is particularly noteworthy; it exhibits a two-stage ignition process when mixed with air, which involves complex kinetics related to radical formation and consumption .

The synthesis of Duartin, dimethyl ether typically involves several key steps:

  • Synthesis Gas Reaction: The initial step often involves generating synthesis gas (a mixture of hydrogen and carbon monoxide) through steam reforming of hydrocarbons.
  • Methanol Production: The synthesis gas is converted into methanol via catalytic processes.
  • Dehydration of Methanol: The final step involves the dehydration of methanol over solid acid catalysts (such as gamma-alumina) at elevated temperatures (around 300 °C) and pressures (about 15 bar), yielding dimethyl ether with high purity .

Duartin, dimethyl ether has several applications across various industries:

  • Fuel: It serves as an alternative fuel in internal combustion engines due to its favorable combustion characteristics.
  • Refrigerant: Its low boiling point makes it suitable for use as a refrigerant in cooling systems.
  • Solvent: It is utilized in various chemical processes as a solvent due to its ability to dissolve a wide range of substances.
  • Propellant: Commonly used in aerosol sprays as a propellant due to its vapor pressure characteristics.

Research indicates that Duartin, dimethyl ether interacts with various chemical species during combustion processes. For instance, studies show that it can enhance the reactivity of fuel mixtures when blended with hydrocarbons like methane and propane . Additionally, its role in generating hydroxyl radicals during combustion contributes to its ignition characteristics and efficiency as a fuel.

Several compounds share structural similarities with Duartin, dimethyl ether. Here’s a comparison highlighting their uniqueness:

Compound NameMolecular FormulaKey Characteristics
Dimethyl EtherC2H6OC_2H_6OColorless gas; used as fuel and refrigerant; low toxicity but highly flammable.
Ethyl EtherC4H10OC_4H_{10}OVolatile liquid; historically used as anesthetic; flammable.
Diethyl EtherC4H10OC_4H_{10}OCommonly used solvent; higher boiling point than dimethyl ether; also flammable.
Methyl Tertiary Butyl EtherC5H12OC_5H_{12}OUsed as an octane booster in fuels; controversial due to environmental concerns.

Duartin, dimethyl ether stands out due to its specific applications in advanced fuel technologies and its unique synthesis pathway involving methanol dehydration.

XLogP3

3.5

Hydrogen Bond Acceptor Count

6

Exact Mass

360.15728848 g/mol

Monoisotopic Mass

360.15728848 g/mol

Heavy Atom Count

26

Wikipedia

(3R)-7,8-dimethoxy-3-(2,3,4-trimethoxyphenyl)-3,4-dihydro-2H-1-benzopyran

Dates

Modify: 2024-02-18

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